molecular formula C13H11N3O4 B2885734 N-(2-Methylphenyl)-2,4-dinitroaniline CAS No. 964-75-0

N-(2-Methylphenyl)-2,4-dinitroaniline

Cat. No.: B2885734
CAS No.: 964-75-0
M. Wt: 273.248
InChI Key: OPGDEODYIMUSCO-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-2,4-dinitroaniline is a nitroaromatic compound characterized by a 2,4-dinitroaniline backbone substituted with a 2-methylphenyl group. Its molecular formula is C₁₃H₁₁N₃O₄, with a molecular weight of 273.24 g/mol . This compound is synthesized via nucleophilic aromatic substitution, often involving 2,4-dinitrochlorobenzene and o-toluidine as precursors. Its structural features, including electron-withdrawing nitro groups and a sterically hindered methyl substituent, influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2-methylphenyl)-2,4-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-9-4-2-3-5-11(9)14-12-7-6-10(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGDEODYIMUSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

964-75-0
Record name 2,4-DINITRO-2'-METHYLDIPHENYLAMINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nitration of 2-methylaniline to form 2-methyl-2,4-dinitroaniline, which is then reacted with aniline under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of N-(2-Methylphenyl)-2,4-dinitroaniline often involves large-scale nitration processes followed by purification steps to ensure the compound’s purity. The reaction conditions are optimized to maximize yield and minimize by-products. Common reagents used in these processes include nitric acid and sulfuric acid for nitration, and various solvents for purification .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylphenyl)-2,4-dinitroaniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products depending on the conditions and reagents used.

    Reduction: Reduction of the nitro groups can lead to the formation of corresponding amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Methylphenyl)-2,4-dinitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)-2,4-dinitroaniline involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below highlights key differences between N-(2-Methylphenyl)-2,4-dinitroaniline and its analogues:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties
This compound 964-79-4 C₁₃H₁₁N₃O₄ 273.24 2-methylphenyl Low water solubility, high thermal stability
N-(4-Methoxyphenyl)-2,4-dinitroaniline 10425-44-2 C₁₃H₁₁N₃O₅ 289.25 4-methoxyphenyl Improved solubility due to methoxy group
N-(3-Methylphenyl)-2,4-dinitroaniline - C₁₃H₁₁N₃O₄ 273.24 3-methylphenyl Structural isomer; altered steric effects
BHBANA* - C₂₇H₃₄BrN₃O₆ 560.48 Bromo/heptyloxy Enhanced anti-biofilm activity
SN 23862 (2,4-dinitroaniline mustard) - C₁₁H₁₂Cl₂N₄O₆ 367.14 Chloroethyl carboxamide Hypoxia-selective cytotoxicity

*BHBANA: N-[(E)-4-bromo-2,5-diheptyloxybenzylideneamino]-2,4-dinitroaniline

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methoxy in N-(4-Methoxyphenyl)-2,4-dinitroaniline) increase solubility but may reduce electrophilicity. Methyl groups (as in this compound) enhance steric hindrance, affecting reaction kinetics .
  • Nitro Group Position : 2,4-Dinitro substitution is critical for redox activity, enabling applications in prodrugs (e.g., SN 23862) and corrosion inhibitors .
Anticancer Activity
  • SN 23862 : A 2,4-dinitroaniline mustard derivative, exhibits 60–70-fold selectivity for hypoxic cancer cells due to nitroreductase-mediated activation. Unlike CB 1954 (a 4-nitro analogue), SN 23862 avoids aerobic bioactivation by DT diaphorase, enhancing therapeutic selectivity .
Anti-Biofilm Activity
  • BHBANA: Demonstrates potent anti-biofilm activity against Pseudomonas aeruginosa (MIC = 12.5 µg/mL) by disrupting quorum sensing and swarming motility. Molecular docking studies indicate interactions with LasR receptor proteins .
Corrosion Inhibition
  • N-(4-N,N-Dimethylaminobenzal)-2,4-dinitroaniline (SB3): Inhibits aluminum corrosion in HCl (85% efficiency at 500 ppm). The nitro groups adsorb onto metal surfaces, forming protective films .

Biological Activity

N-(2-Methylphenyl)-2,4-dinitroaniline is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables to illustrate its significance in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of two nitro groups attached to an aniline structure, specifically with a 2-methylphenyl substituent. Its molecular formula is C13H11N3O4C_{13}H_{11}N_3O_4 with a molecular weight of approximately 255.25 g/mol. The compound's unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its nitro groups, which can undergo reduction to form reactive intermediates. These intermediates interact with cellular components, leading to various biological effects. The aniline moiety facilitates hydrogen bonding and other interactions with biological molecules, enhancing the compound's activity against different targets.

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. A study reported that derivatives of this compound demonstrated selective toxicity towards cancer cells compared to normal cells. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Effects

This compound has also been investigated for its antimicrobial properties . It has shown effectiveness against several bacterial strains and fungi, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Phytotoxicity

In agricultural research, this compound has been screened for phytotoxicity , revealing its potential as a herbicide. Studies indicate that it inhibits plant growth at certain concentrations by interfering with photosynthesis or other vital processes in plants.

Table 1: Summary of Biological Activities

Activity Effect Cell Lines/Organisms Tested
AnticancerInduces apoptosisVarious cancer cell lines
AntimicrobialInhibits growthBacterial strains and fungi
PhytotoxicityInhibits plant growthMultiple plant species

Case Study: Anticancer Activity

A notable case study examined the effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Additionally, flow cytometry analysis revealed increased apoptosis markers in treated cells compared to controls.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating strong antimicrobial potential.

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